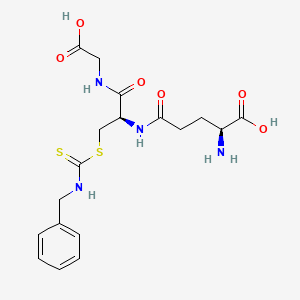
Bitc-SG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BITC-SG is synthesized by reacting benzyl isothiocyanate with glutathione under specific conditions. The reaction typically involves dissolving benzyl isothiocyanate in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding glutathione. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
BITC-SG undergoes several types of chemical reactions, including:
S-thiocarbamoylation: This reaction involves the addition of a thiocarbamoyl group to the compound, which is crucial for its inhibitory activity against glutathione S-transferase.
Oxidation and Reduction: This compound can undergo redox reactions, which are essential for its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize this compound.
Reducing Agents: Sodium borohydride and other reducing agents can be used to reduce this compound.
Major Products Formed
The major products formed from the reactions of this compound include various thiocarbamoylated derivatives, which retain the inhibitory activity against glutathione S-transferase .
Wissenschaftliche Forschungsanwendungen
BITC-SG has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiocarbamoylation reactions.
Biology: Investigated for its role in inhibiting enzymes involved in detoxification processes.
Industry: Used in the development of new pharmaceuticals and as a tool for studying enzyme inhibition.
Wirkmechanismus
BITC-SG exerts its effects by inhibiting glutathione S-transferase P1-1 through S-thiocarbamoylation. This reaction involves the covalent binding of the BITC moiety to cysteine residues on the enzyme, leading to its inactivation . The inhibition of glutathione S-transferase disrupts the detoxification processes in cells, which can lead to the accumulation of toxic compounds and induce cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Isothiocyanate (BITC): The parent compound of BITC-SG, known for its chemopreventive properties.
Phenethyl Isothiocyanate (PEITC): Another isothiocyanate compound with similar chemopreventive properties.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness of this compound
This compound is unique due to its specific inhibitory activity against glutathione S-transferase P1-1, which is not observed with other isothiocyanates. This specificity makes this compound a valuable tool for studying enzyme inhibition and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C18H24N4O6S2 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-(benzylcarbamothioylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N4O6S2/c19-12(17(27)28)6-7-14(23)22-13(16(26)20-9-15(24)25)10-30-18(29)21-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10,19H2,(H,20,26)(H,21,29)(H,22,23)(H,24,25)(H,27,28)/t12-,13-/m0/s1 |
InChI-Schlüssel |
MGUPJNNTVYXHBZ-STQMWFEESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


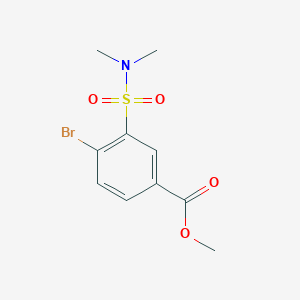
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
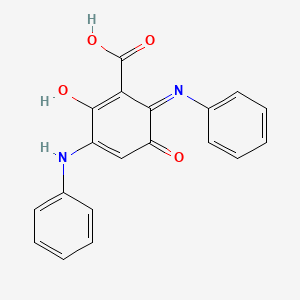


![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)
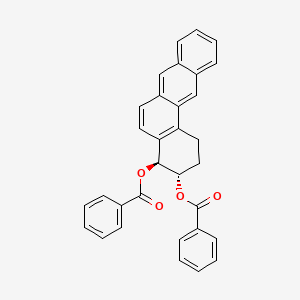

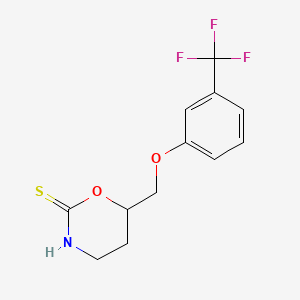
![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)
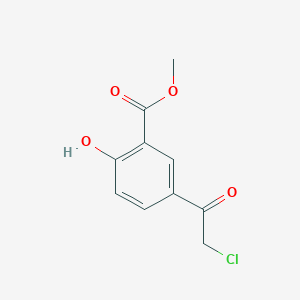
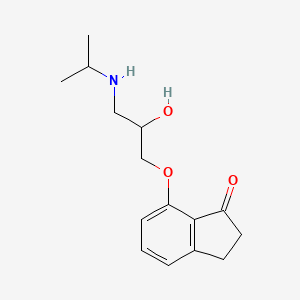
![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
